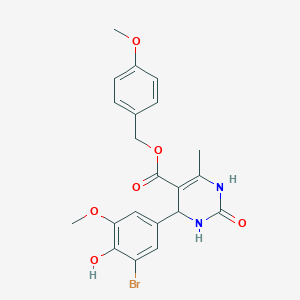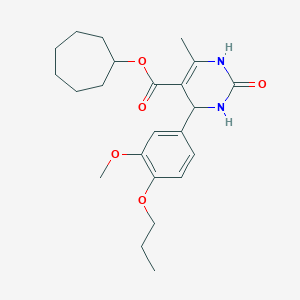![molecular formula C23H20F2N2O2 B388346 4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-2,4,6-trimethylphenyl]benzamide](/img/structure/B388346.png)
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-2,4,6-trimethylphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-2,4,6-trimethylphenyl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms and benzamide groups
Preparation Methods
The synthesis of 4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-2,4,6-trimethylphenyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoyl chloride with 3-amino-2,4,6-trimethylphenol to form an intermediate, which is then reacted with 4-fluorobenzoyl chloride to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms. Reagents like sodium methoxide can be used for these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-2,4,6-trimethylphenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-2,4,6-trimethylphenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include:
- 3-fluoro-N-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
- 4-fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
Compared to these compounds, 4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-2,4,6-trimethylphenyl]benzamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties.
Properties
Molecular Formula |
C23H20F2N2O2 |
|---|---|
Molecular Weight |
394.4g/mol |
IUPAC Name |
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-2,4,6-trimethylphenyl]benzamide |
InChI |
InChI=1S/C23H20F2N2O2/c1-13-12-14(2)21(27-23(29)17-6-10-19(25)11-7-17)15(3)20(13)26-22(28)16-4-8-18(24)9-5-16/h4-12H,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
CQTKKIZAFLAHKG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1NC(=O)C2=CC=C(C=C2)F)C)NC(=O)C3=CC=C(C=C3)F)C |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C2=CC=C(C=C2)F)C)NC(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


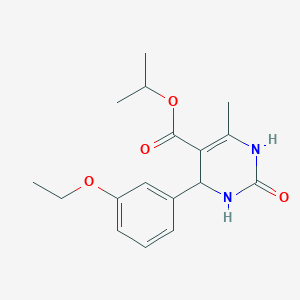
![2-{4-[(2-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B388266.png)
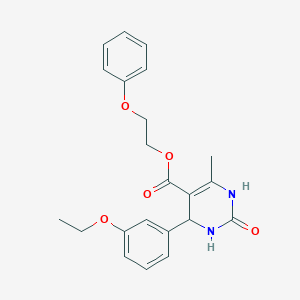
![2-{3-[(4-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B388268.png)
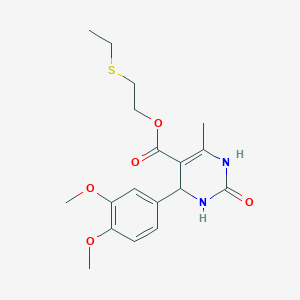
![3-(4-ETHYLPHENYL)-2-[4-(2-METHYLPROPOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B388270.png)
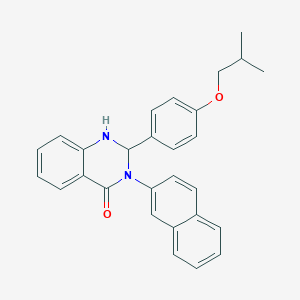
![2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B388274.png)
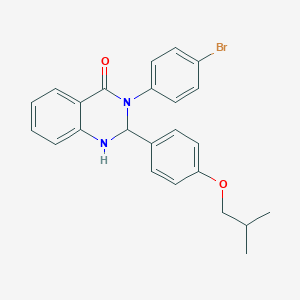
![2-[Benzenesulfonyl-(2,4-dimethyl-phenyl)-amino]-N-[2-(benzothiazol-2-ylsulfanyl)-ethyl]-acetamide](/img/structure/B388278.png)

